molecular formula C11H12N2O2 B12852247 Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12852247
M. Wt: 204.22 g/mol
InChI Key: OBZGVVHFNAIMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize metal-free or green chemistry approaches to minimize environmental impact. Recent advancements have focused on using aqueous media and avoiding the use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This compound can also bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug discovery .

Biological Activity

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a member of the imidazo[1,2-a]pyridine family, which is characterized by a fused heterocyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound features an imidazo[1,2-a]pyridine core with an ethyl ester group at the 6th position and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It has been observed to modulate enzyme activity and receptor interactions, potentially inhibiting pathways associated with various diseases. The exact molecular targets are still under investigation but may include enzymes involved in metabolic processes and cellular signaling pathways.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.4 to 1.9 μM against replicating Mycobacterium tuberculosis (Mtb) strains, demonstrating its potential as an anti-TB agent .

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against viral pathogens that exhibit resistance to conventional treatments. Preliminary findings suggest that certain derivatives of imidazo[1,2-a]pyridine can inhibit viral replication through mechanisms that disrupt viral entry or replication processes .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, certain structural analogues have shown IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer activity.

Case Studies

Study ReferenceBiological ActivityFindings
Anti-TB ActivityMICs of 0.07–0.14 μM against XDR-TB strains; non-cytotoxic to VERO cells (IC50 >128 μM).
Anticancer ActivitySignificant cytotoxicity in cancer cell lines; IC50 values <10 μM for some derivatives.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MICs reported as low as 0.4 μM.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3

InChI Key

OBZGVVHFNAIMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C

Origin of Product

United States

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